Bienvenue dans la boutique en ligne BenchChem!

MG149

Epigenetics Histone Acetyltransferase Selectivity Chemical Probe Development

MG149 is the only selective dual KAT5/KAT8 inhibitor (Tip60 IC₅₀ 74 μM; MOF IC₅₀ 47 μM) that spares p300/PCAF (IC₅₀ >200 μM). It uniquely blocks PINK1-dependent mitophagy initiation—a phenotype not reproducible with KAT5-only inhibitors (NU9056, TH1834). Validated in vivo (1.6 mg/kg i.p., 14-day regimen) for hypertension and synergizes with sorafenib in HCC. The sole probe for KAT8-driven inflammatory gene regulation in ex vivo lung models. For dual MYST-family targeting, MG149 is non-substitutable.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
Cat. No. B15607072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG149
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25)
InChIKeyWBHQYBZRTAEHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MG149 Procurement Guide: Selective Tip60/MOF Histone Acetyltransferase Inhibitor for MYST-Family Research


MG149 (CAS 1243583-85-8) is a cell-permeable 6-alkylsalicylate derivative of anacardic acid that functions as a selective inhibitor of the MYST-family histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8) [1]. It acts as an acetyl-CoA-competitive inhibitor of Tip60 and an uncompetitive inhibitor of KAT8, with minimal activity against the non-MYST HATs p300 and PCAF . MG149 is widely used as a chemical probe to dissect MYST-dependent epigenetic regulation, mitophagy control, and inflammatory gene expression programs [2].

Why Generic Substitution Fails: MG149's Unique Dual KAT5/KAT8 Inhibition Profile Among Tip60-Targeting Compounds


Compounds targeting Tip60 cannot be interchanged without risking divergent biological outcomes because their selectivity fingerprints differ fundamentally. MG149 is the only widely used small-molecule probe that simultaneously inhibits both KAT5 (Tip60; IC50 74 μM) and KAT8 (MOF; IC50 47 μM) while sparing p300/PCAF (IC50 >200 μM) [1]. In contrast, NU9056 is a highly selective KAT5 inhibitor (IC50 ~2 μM) with negligible KAT8 activity, and TH1834 inhibits KAT5 without affecting KAT8 at all . This distinction is not academic: dual KAT5/KAT8 engagement by MG149 produces a unique mitophagy-inhibition phenotype that cannot be replicated by KAT5-selective inhibitors [2]. Substitute compounds will miss KAT8-dependent biology entirely.

MG149 Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: MYST-Family Selectivity Versus the Non-Selective Parent Compound Anacardic Acid

MG149 was developed as a selective analog of anacardic acid, the pan-HAT inhibitor found in cashew nut shell liquid. While anacardic acid inhibits p300, PCAF, and Tip60 non-selectively, MG149 demonstrates marked selectivity for the MYST family HATs Tip60 (IC50 = 74 μM) and MOF (IC50 = 47 μM), with IC50 values exceeding 200 μM against p300 and PCAF in recombinant enzyme assays [1]. This represents a greater than 4-fold selectivity window for MYST enzymes over non-MYST HATs. The docking studies confirm that MG149 occupies the acetyl-CoA binding pocket of Tip60 in a competitive manner, a mechanism distinct from the parent anacardic acid's broad-spectrum inhibition [1].

Epigenetics Histone Acetyltransferase Selectivity Chemical Probe Development

Evidence Item 2: Direct Head-to-Head Comparison: MG149 Inhibits PINK1-Dependent Mitophagy Initiation While NU9056 Does Not

In POE SH-SY5Y neuroblastoma cells, MG149 (100 μM) inhibits the initiation of PINK1-dependent mitophagy following mitochondrial depolarization by impairing PINK1 activation and subsequent phosphorylation of Parkin and ubiquitin. In the same experimental system, NU9056 (10 μM, a selective KAT5 inhibitor) failed to inhibit PINK1-dependent mitophagy initiation, demonstrating that dual KAT5/KAT8 inhibition is required for this functional effect [1]. Furthermore, MG149 treatment alone, in the absence of mitochondrial toxins, was sufficient to depolarize the mitochondrial membrane and recruit PINK1 and the autophagy receptor p62, leading to increased mitochondrial delivery to lysosomes—an effect not observed with NU9056 [1]. Quantification of TMRM fluorescence confirmed that MG149 significantly reduces mitochondrial membrane potential compared to NU9056 under identical conditions (n=5, two-way ANOVA with Dunnett's correction) [1].

Mitophagy Parkinson's Disease PINK1/Parkin Pathway

Evidence Item 3: KAT8-Dependent Anti-Inflammatory Cytokine Suppression Not Replicable by KAT5-Only Inhibitors

In murine precision-cut lung slices stimulated with LPS and interferon-γ, MG149 dose-dependently reduced pro-inflammatory gene expression, including TNFα, iNOS, IL1β, and IL12b [1]. The Ki for KAT8 inhibition was determined to be 39 ± 7.7 μM [1]. This anti-inflammatory activity is mechanistically linked to KAT8 inhibition, as MG149 reduced acetylation of histone H4 residues 4–17, the known target lysine range of KAT8, measured by LC-MS/MS [1]. Selective KAT5 inhibitors such as NU9056 and TH1834 do not inhibit KAT8 and therefore lack this KAT8-dependent anti-inflammatory axis. The concentration range for cytokine suppression (mid-micromolar) aligns with MG149's KAT8 IC50, confirming target engagement.

Inflammatory Lung Disease Cytokine Suppression KAT8 Inhibition

Evidence Item 4: In Vivo Reversal of Stress-Induced Hypertension: A Therapeutic Dimension Absent in NU9056 and TH1834

MG149 (1.6 mg/kg, i.p., once daily for 14 days) reversed chronic restraint stress (CRS)-induced hypertension in male C57BL/6J mice, normalizing systolic and diastolic blood pressure alongside reductions in glutamate release, NR2B expression, and IL-18 levels [1]. Additionally, direct injection of MG149 into the dmPFC brain region blocked stimulation-evoked glutamate release in the vCA1, confirming target engagement in the central nervous system [1]. No equivalent in vivo efficacy data for blood pressure regulation or central nervous system target engagement have been reported for NU9056 or TH1834. The in vivo dosing protocol (1.6 mg/kg i.p.) has been validated in peer-reviewed studies and provides a reference point for experimental replication.

Hypertension Stress Response In Vivo Pharmacology

Evidence Item 5: Synergistic Antitumor Activity with Sorafenib in Hepatocellular Carcinoma Not Reported for Other Tip60 Inhibitors

MG149 exhibited the most synergistic anticancer effect with sorafenib among compounds screened from a focused chemical library in hepatocellular carcinoma (HCC) cells [1]. The combination of sorafenib and MG149 produced a synergistic anti-proliferation effect through aggravated endoplasmic reticulum (ER) stress, increasing intracellular unfolded protein levels and reactive oxygen species, thereby promoting cytotoxic cell death rather than adaptive survival [1]. The combination also synergistically suppressed viability of patient-derived liver cancer cell lines AMC-H1 and AMC-H2 [1]. No comparable synergistic interaction with sorafenib has been reported for NU9056, TH1834, or other Tip60-selective inhibitors.

Hepatocellular Carcinoma Drug Synergy Endoplasmic Reticulum Stress

MG149: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Scenario 1: PINK1/Parkin-Dependent Mitophagy and Parkinson's Disease Mechanism Studies

MG149 is the compound of choice for dissecting the role of KAT8 in PINK1-dependent mitophagy initiation. As demonstrated by de Talhouët et al. (2024), only dual KAT5/KAT8 inhibition with MG149 blocks mitophagy initiation by impairing PINK1 activation and Parkin phosphorylation; the KAT5-selective inhibitor NU9056 fails to reproduce this effect [1]. MG149 additionally enables study of its unique biphasic mitochondrial effect—depolarizing mitochondria and recruiting PINK1/p62 even in the absence of exogenous toxins—which provides a tool for investigating basal mitophagy regulation [1]. Researchers should use MG149 at 100 μM in POE SH-SY5Y cells as the validated concentration for mitophagy studies.

Scenario 2: Inflammatory Lung Disease Models Requiring KAT8-Dependent Cytokine Suppression

MG149 is the appropriate probe for studies of KAT8-mediated inflammatory gene regulation in lung tissue. Van den Bosch et al. (2017) demonstrated that MG149 dose-dependently suppresses TNFα, iNOS, IL1β, and IL12b expression in murine precision-cut lung slices via KAT8 inhibition (Ki = 39 ± 7.7 μM), with target engagement confirmed by reduced histone H4 acetylation at the KAT8 target site [1]. This KAT8-dependent anti-inflammatory activity is not achievable with KAT5-only inhibitors (NU9056, TH1834), making MG149 the only suitable chemical probe for linking KAT8 catalytic activity to inflammatory gene expression programs in ex vivo lung models.

Scenario 3: In Vivo Cardiovascular Pharmacology—Stress-Induced Hypertension Models

MG149 is uniquely positioned for in vivo studies of TIP60 in cardiovascular regulation. Wang et al. (2023) established a validated dosing regimen (1.6 mg/kg i.p., once daily for 14 days) that reverses CRS-induced hypertension in C57BL/6J mice, with demonstrated CNS target engagement via dmPFC injection blocking glutamate release [1]. This provides the only peer-reviewed in vivo protocol for a TIP60-pathway inhibitor in hypertension research. No equivalent in vivo efficacy or dosing validation exists for NU9056 or TH1834 in any cardiovascular model, positioning MG149 as the sole option for translationally oriented hypertension studies involving the TIP60 pathway.

Scenario 4: Preclinical Hepatocellular Carcinoma Combination Therapy Research

MG149 is the preferred TIP60-pathway inhibitor for HCC combination studies based on its validated synergy with sorafenib. Moon et al. (2022) demonstrated synergistic anti-proliferation (combination index <1) in both HCC cell lines and patient-derived liver cancer cells, with a defined mechanism involving aggravated ER stress and elevated reactive oxygen species [1]. This combination has not been reported for NU9056 or TH1834. Researchers designing HCC combination regimens should reference the published co-treatment protocols from this study as a starting point for dose-ratio optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.